N-Hydroxy-6-isopropylnicotinimidamide

Description

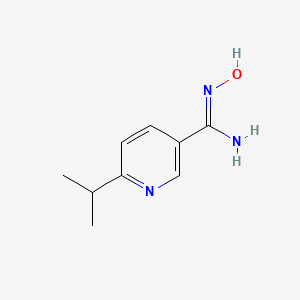

N-Hydroxy-6-isopropylnicotinimidamide is a chemical compound with the molecular formula C9H13N3O It is known for its unique structure, which includes a hydroxy group attached to a nicotinimidamide backbone

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-4-3-7(5-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |

InChI Key |

OOKNGVGNPMNRCR-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C1=NC=C(C=C1)/C(=N/O)/N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-6-isopropylnicotinimidamide typically involves the reaction of 6-isopropylnicotinamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the N-hydroxy group .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces the need for multiple purification steps. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-6-isopropylnicotinimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

N-Hydroxy-6-isopropylnicotinimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of N-Hydroxy-6-isopropylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

- N-Hydroxysuccinimide

- N-Hydroxyphthalimide

- N-Hydroxybenzotriazole

Comparison: N-Hydroxy-6-isopropylnicotinimidamide is unique due to its specific structure, which includes an isopropyl group attached to the nicotinimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it different from other N-hydroxy compounds. For example, N-Hydroxysuccinimide is primarily used in peptide synthesis, while this compound has broader applications in medicinal chemistry and material science .

Biological Activity

N-Hydroxy-6-isopropylnicotinimidamide (NHIN) is a compound that has garnered interest due to its potential pharmacological activities. This article delves into the biological activity of NHIN, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

NHIN is derived from nicotine and exhibits structural similarities to other nicotinic compounds. Its molecular formula is CHNO, which indicates it contains a hydroxylamine group attached to a nicotinamide derivative. This structural configuration is crucial for its biological activity.

The biological activity of NHIN can be attributed to several mechanisms:

- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) :

- Neuroprotective Effects :

- Metabolic Pathways :

Biological Activity Evaluation

To assess the biological activity of NHIN, various in vitro and in vivo studies have been conducted:

- In Vitro Studies :

- In Vivo Studies :

Case Studies

Several case studies have highlighted the potential applications of NHIN:

- Cognitive Enhancement in Alzheimer’s Disease :

- Neuroprotection in Parkinson's Disease Models :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Cognitive Enhancement | Alzheimer’s Mouse | Improved memory retention; reduced amyloid plaques |

| Neuroprotection | Parkinson’s Mouse | Decreased neuron loss; improved motor function |

| Cholinergic Activity | Neuronal Cultures | Increased acetylcholine release; reduced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.